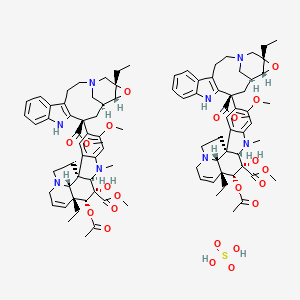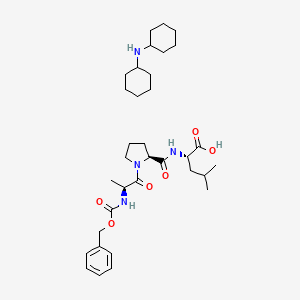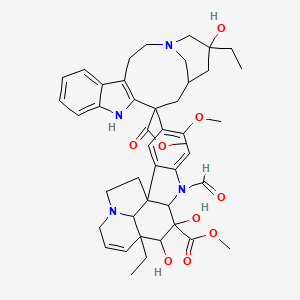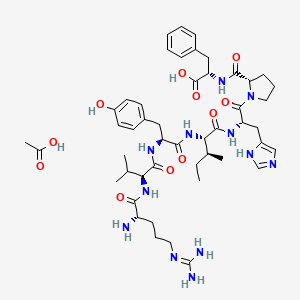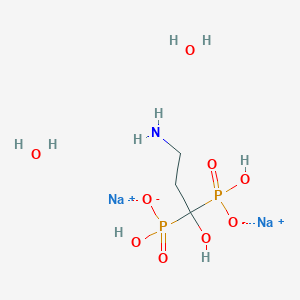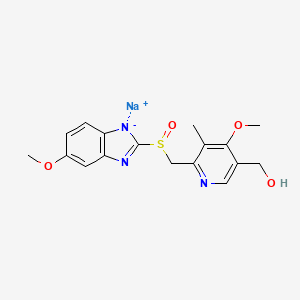
alpha-Lipomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Lipomycin is an acyclic polyene antibiotic isolated from the gram-positive bacterium Streptomyces aureofaciens Tü117 . It has a molecular formula of C32H45NO9 .
Synthesis Analysis
The biosynthetic gene cluster of alpha-Lipomycin was characterized by Bihlmaier et al . They revealed the presence of four polyketide synthase (PKS) genes, lipPks1−lipPks4, as well as genes that encode a nonribosomal peptide synthase, lipNrps, and a methyltransferase, lipMt, that together are responsible for the biosynthesis of beta-lipomycin, the aglycone of alpha-Lipomycin .Molecular Structure Analysis
The molecular structure of alpha-Lipomycin includes a 2D structure and a 3D structure . The molecular weight of alpha-Lipomycin is 587.7 g/mol .Chemical Reactions Analysis
Alpha-Lipomycin is produced in bacteria and fungi from enzyme complexes named type I polyketide synthases (PKSs) that are composed of multifunctional polypeptides containing discrete enzymatic domains organized into modules .Physical And Chemical Properties Analysis
Alpha-Lipomycin has a molecular weight of 587.7 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9. It has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación
Antioxidant Properties
Alpha-Lipoic Acid is a naturally occurring compound with potent antioxidant properties that helps protect cells and tissues from oxidative stress . It can scavenge reactive oxygen species and increase endogenous antioxidants .
Nanotechnological Applications
Its incorporation into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . Nanoformulations of alpha-Lipoic Acid can significantly enhance its solubility and absorption, making it more bioavailable .
Stability and Controlled Release
While alpha-Lipoic Acid can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .
Synergistic Effects with Other Compounds
Alpha-Lipoic Acid can be combined with other compounds, such as other antioxidants, drugs, or nanomaterials, to create synergistic effects that enhance their overall therapeutic benefits or hinder their potential cytotoxicity .
Disease Prevention
This compound has shown promise in the prevention, management, and treatment of a variety of diseases, including coronavirus disease 2019 .
Anti-Aging Properties
Alpha-Lipoic Acid has anti-aging properties . The amount of alpha-Lipoic Acid inside the body decreases significantly with age, resulting in endothelial dysfunction .
Neuroprotective Properties
Alpha-Lipoic Acid has neuroprotective properties . It can be beneficial in the management of neurodegenerative diseases .
Anti-Inflammatory Properties
Alpha-Lipoic Acid has anti-inflammatory properties . It can help in managing conditions characterized by chronic inflammation .
Mecanismo De Acción
Target of Action:
Alpha-lipomycin (ALA) primarily targets oxidative processes within cells. Its pivotal action lies in its potent antioxidant activity. ALA scavenges and inactivates free radicals, protecting cells from oxidative damage. Additionally, it can chelate toxic metals, both directly and indirectly, by enhancing intracellular glutathione (GSH) levels. This interaction with GSH allows ALA to recycle endogenous GSH, further bolstering its antioxidant effects .
Biochemical Pathways:
ALA impacts various pathways related to oxidative stress, aging, and disease. Notably, it:
- Regulates Insulin Receptor Substrate 1 : In skeletal muscle, ALA enhances insulin sensitivity by activating AMP-activated protein kinase (AMPK) and recruiting glucose transporter type 4 (GLUT4) to the cell membrane .
Action Environment:
Environmental factors, such as diet, lifestyle, and exposure to toxins, influence ALA’s efficacy and stability. Ensuring an optimal environment enhances its beneficial effects.
Propiedades
IUPAC Name |
3-[4-[13-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPRNHPFSOESDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76185229 | |
Q & A
Q1: What is the significance of the biosynthetic gene cluster discovery for α-lipomycin?
A1: The identification and characterization of the biosynthetic gene cluster for α-lipomycin, produced by Streptomyces aureofaciens Tü117, represents a significant step forward in understanding how this antibiotic is produced. The cluster contains 22 genes involved in various aspects of α-lipomycin biosynthesis, including a polyketide synthase system responsible for assembling its carbon backbone. [] This discovery paves the way for potential genetic manipulation of the pathway to produce novel derivatives or increase production yields.
Q2: How is the structure of α-lipomycin different from altamycin A, another polyene antibiotic?
A2: While both α-lipomycin and altamycin A belong to the polyene antibiotic family and contain a sugar moiety (D-digitoxose), their structures differ in a key aspect. [, ] Altamycin A possesses a tetraene system of conjugated double bonds, meaning it has four consecutive double bonds in its structure. In contrast, the exact structure of the conjugated system in α-lipomycin is not detailed in the provided abstracts. This difference in the polyene system could have implications for their respective biological activities and mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

